1-[3-(TRIFLUOROMETHYL)PHENYL]PYRAZOLE
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)8-3-1-4-9(7-8)15-6-2-5-14-15/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYVWLRVIUZBQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Chemistry and Mechanistic Investigations of 1 3 Trifluoromethyl Phenyl Pyrazole Systems
Fundamental Reactivity Patterns of the Pyrazole (B372694) Ring
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure possesses 6 π-electrons, conforming to Hückel's rule for aromaticity. The presence of two nitrogen atoms, one pyrrole-like (N1) and one pyridine-like (N2), defines its chemical behavior, creating distinct regions of electron density that dictate its reactivity towards electrophiles and nucleophiles.
The pyrazole ring is generally susceptible to electrophilic aromatic substitution (SEAr). Due to the electronic arrangement within the ring, the C4 position is the most electron-rich and, therefore, the primary site for electrophilic attack. bibliomed.orgnih.gov The two electronegative nitrogen atoms decrease the electron density at the C3 and C5 positions, making the C4 position the most favorable for substitution reactions like nitration, halogenation, and Friedel-Crafts acylation. researchgate.netmdpi.com
The reactivity of the pyrazole ring towards electrophiles is lower than that of pyrrole (B145914) but greater than that of benzene (B151609). nih.gov The reaction conditions can significantly influence the outcome. In neutral or alkaline media, the pyrazole molecule is attacked directly. However, under strong acidic conditions, the pyridine-like N2 nitrogen can be protonated, forming a pyrazolium (B1228807) cation. This deactivates the ring towards electrophilic attack but, when substitution does occur, it may alter the regioselectivity, favoring the C3 position. bibliomed.org For 1-phenylpyrazole (B75819), a close analog to the title compound, electrophilic substitution often occurs at the 4-position of the pyrazole ring, though substitution on the phenyl ring is also common, depending on the reaction conditions. mdpi.com
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Pyrazole
| Position | Relative Electron Density | Susceptibility to Electrophilic Attack | Notes |
|---|---|---|---|
| C3 | Poor | Low | Attack may occur under strongly acidic conditions via the pyrazolium cation. bibliomed.org |
| C4 | Maximum | High | The preferential site for most electrophilic substitutions. nih.gov |
| C5 | Poor | Low | Similar reactivity to the C3 position. bibliomed.org |
Conversely, the C3 and C5 positions of the pyrazole ring are electron-deficient and thus susceptible to nucleophilic attack. bibliomed.orgmdpi.com While the neutral pyrazole ring is generally resistant to nucleophilic substitution, such reactions become more feasible when the ring is activated by strong electron-withdrawing groups or when it is part of a fused heterocyclic system. nih.gov The pyrazole anion, formed by deprotonation at N1, is generally unreactive towards nucleophiles. bibliomed.org In some cases, nucleophilic attack at C3, particularly in the presence of a strong base, can lead to ring-opening reactions. researchgate.net
Influence of the Trifluoromethylphenyl Substituent on Reactivity
The attachment of a 3-(trifluoromethyl)phenyl group at the N1 position significantly modulates the electronic properties and reactivity of the pyrazole system. The trifluoromethyl (-CF3) group is a powerful electron-withdrawing substituent, primarily through a strong negative inductive effect (-I effect). acs.org
This electron-withdrawing nature has several key consequences for the reactivity of 1-[3-(trifluoromethyl)phenyl]pyrazole:
Enhanced Acidity: The electron-withdrawing effect increases the acidity of the pyrazole ring's protons, although this is less relevant for N-substituted pyrazoles which lack an N-H proton.
Increased Susceptibility to Nucleophilic Attack: By withdrawing electron density, the 3-(trifluoromethyl)phenyl group further enhances the electrophilic character of the C3 and C5 positions of the pyrazole ring, making them more susceptible to nucleophilic attack compared to 1-phenylpyrazole.
Modulation of Regioselectivity: In the synthesis of related compounds, the electronic character of substituents on the phenylhydrazine (B124118) precursor has been shown to influence the regioisomeric distribution of the final pyrazole products. researchgate.net The strong electron-withdrawing nature of the -CF3 group can direct the initial nucleophilic attack during cyclocondensation reactions. mdpi.com
Advanced Mechanistic Studies
The synthesis and transformation of this compound systems involve complex reaction pathways whose outcomes are often dictated by a subtle interplay of kinetic and thermodynamic factors.
The most common pathway for synthesizing 1-substituted pyrazoles is the Knorr synthesis, which involves the cyclocondensation of a substituted hydrazine (B178648) with a 1,3-dicarbonyl compound. rsc.org For this compound, the synthesis would typically proceed via the reaction of 3-(trifluoromethyl)phenylhydrazine (B151383) with a suitable 1,3-dicarbonyl precursor.
The generally accepted mechanism involves two key steps:
Initial Attack and Intermediate Formation: The reaction initiates with the nucleophilic attack of a nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This leads to the formation of a hydrazone or a hemiaminal intermediate, which then cyclizes to form a non-aromatic hydroxyl-pyrazoline intermediate. rsc.orgnih.gov The regioselectivity of this initial attack is influenced by the electronic and steric properties of the substituents on both reactants. mdpi.com
Alternative pathways, such as (3+2) cycloaddition reactions using in situ generated trifluoroacetonitrile (B1584977) imines, have also been developed for the synthesis of 3-trifluoromethylpyrazoles, offering excellent control over regioselectivity. nih.govnih.gov
Table 2: Common Synthetic Pathways to Substituted Pyrazoles
| Pathway | Reactants | Key Intermediate | Reference |
|---|---|---|---|
| Knorr Cyclocondensation | Substituted Hydrazine + 1,3-Dicarbonyl Compound | Hydroxyl-pyrazoline | rsc.orgnih.gov |
| (3+2) Cycloaddition | Nitrile Imine + Alkyne/Alkene (Dipolarophile) | Pyrazoline | nih.govnih.gov |
| From α,β-Unsaturated Carbonyls | Hydrazine + α,β-Unsaturated Ketone/Aldehyde | Pyrazoline | researchgate.net |
Kinetic studies on the formation of pyrazoles, particularly those involving trifluoromethyl-substituted reactants, provide insight into the reaction mechanism. For the Knorr synthesis of pyrazoles from arylhydrazines and trifluoromethyl-substituted diketones, the reaction has been found to be first order in both the diketone and the phenylhydrazine. rsc.org This supports a mechanism where the initial bimolecular reaction is a key part of the rate-determining sequence.
The dehydration of the hydroxyl-pyrazoline intermediate is generally accepted as the rate-limiting step under neutral pH conditions. rsc.org The stability of intermediates and the energy barriers for their transformation determine the final product distribution, especially when unsymmetrical dicarbonyl compounds are used, which can lead to regioisomeric products. researchgate.netmdpi.com
Thermodynamic and kinetic control can lead to different product ratios. For instance, in the synthesis of some 3,5-disubstituted pyrazoles, quantum-chemical calculations have been used to evaluate the activation barriers and thermodynamic favorability of different tautomers and reaction pathways. acs.org Such studies reveal that while one tautomer may be thermodynamically more stable, the kinetic pathway may favor the formation of another. The choice of solvent and catalyst can also switch the reaction from a thermodynamically to a kinetically controlled process, thereby altering the product outcome. researchgate.net
Spectroscopic and Advanced Structural Elucidation Techniques
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and computational frequency analysis, is instrumental in identifying the functional groups and understanding the bonding dynamics within the molecule.
FT-IR spectroscopy identifies the various functional groups in 1-[3-(Trifluoromethyl)phenyl]pyrazole by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum is a unique signature of the molecule's structure.
The analysis of the related compound, 1-(m-(trifluoromethyl)phenyl)piperazine, provides significant insight into the expected vibrational frequencies. nih.gov The key absorptions for this compound can be assigned based on established group frequencies and comparison with similar structures like 1-phenylpyrazole (B75819) and other pyrazole (B372694) derivatives. researchgate.netnist.gov
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on both the phenyl and pyrazole rings are expected to appear in the region of 3150-3000 cm⁻¹.
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic phenyl ring typically result in multiple bands in the 1600-1450 cm⁻¹ range.
Pyrazole Ring Vibrations: The stretching vibrations of the C=N and C-N bonds within the pyrazole ring are characteristic and often observed in the 1540-1290 cm⁻¹ region. researchgate.net
Trifluoromethyl (CF₃) Group Vibrations: The C-F stretching vibrations of the trifluoromethyl group are among the most intense in the spectrum, typically appearing as strong absorptions in the 1350-1100 cm⁻¹ range.
C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene (B151609) ring provide information about the substitution pattern and are found in the 900-690 cm⁻¹ region.
Table 1: Predicted FT-IR Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3150-3000 | C-H Stretch | Aromatic (Phenyl & Pyrazole) |
| 1600-1450 | C=C Stretch | Aromatic (Phenyl) |
| 1540-1400 | C=N Stretch | Pyrazole Ring |
| 1350-1100 | C-F Stretch (strong) | Trifluoromethyl (CF₃) |
| 1290-1250 | C-N Stretch | Phenyl-Pyrazole Linkage |
| 900-690 | C-H Out-of-plane Bend | Aromatic (Phenyl) |
To achieve a more profound understanding of the vibrational modes, theoretical calculations using methods like Density Functional Theory (DFT) are employed. nih.gov These calculations provide harmonic vibrational frequencies and a Potential Energy Distribution (PED) analysis. nih.gov PED quantifies the contribution of individual bond stretches, bends, and torsions to each calculated vibrational mode. nih.gov
For a molecule like this compound, a PED analysis, by analogy with a study on 1-(m-(trifluoromethyl)phenyl)piperazine, would reveal significant mixing between different vibrational coordinates. nih.gov For example, many of the vibrations in the fingerprint region (below 1500 cm⁻¹) would not be pure stretches or bends but rather complex combinations of motions involving the pyrazole and phenyl rings. The strong C-F stretching modes of the CF₃ group, however, are generally expected to be purer vibrations with high PED contributions from the C-F coordinates. nih.gov This computational approach allows for a definitive assignment of nearly every band observed in the experimental FT-IR and FT-Raman spectra. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the spectra of ¹H, ¹³C, and ¹⁹F nuclei, a complete picture of the molecule's connectivity can be assembled.
¹H NMR spectroscopy provides information about the number and electronic environment of the protons in the molecule. For this compound, distinct signals are expected for the protons on the pyrazole ring and the substituted phenyl ring.
Pyrazole Protons: The pyrazole ring contains three protons. Based on data for 1-phenylpyrazole, the proton at the C4 position is expected to be a triplet, while the C3 and C5 protons would appear as doublets or triplets, typically in the range of 6.4-8.0 ppm. nist.gov
Phenyl Protons: The 3-(trifluoromethyl)phenyl group has four protons, which would exhibit complex splitting patterns due to their differing chemical environments and spin-spin coupling. These signals are typically observed between 7.5 and 8.2 ppm. rsc.org The proton ortho to the CF₃ group and the proton between the two substituents will likely appear as singlets or narrow triplets, while the other two protons will show more complex doublet or triplet of doublets patterns.
Table 2: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Proton Position | Predicted δ (ppm) | Multiplicity |
|---|---|---|
| Pyrazole H-4 | ~6.5 | Triplet (t) |
| Pyrazole H-5 | ~7.7 | Doublet (d) |
| Pyrazole H-3 | ~7.9 | Doublet (d) |
| Phenyl Protons | 7.5 - 8.2 | Multiplet (m) |
¹³C NMR spectroscopy maps the carbon skeleton of the molecule. With proton decoupling, each unique carbon atom typically gives a single peak, and its chemical shift indicates its electronic environment.
Pyrazole Carbons: The three carbon atoms of the pyrazole ring are expected to have distinct chemical shifts, generally appearing between 108 and 142 ppm. chemicalbook.com
Phenyl Carbons: The carbons of the phenyl ring will appear in the aromatic region (118-141 ppm). The carbon atom directly bonded to the nitrogen of the pyrazole ring and the carbon bonded to the CF₃ group will have characteristic shifts. nih.govrsc.org
Trifluoromethyl Carbon: The carbon of the CF₃ group is particularly noteworthy. It typically appears as a quartet due to coupling with the three fluorine atoms (¹JCF). Its chemical shift is expected around 124 ppm, with a large coupling constant (J ≈ 272 Hz). rsc.org The carbons on the phenyl ring adjacent to the CF₃ group will also show smaller quartet splittings due to two-bond and three-bond C-F coupling. nih.govrsc.org
Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon Position | Predicted δ (ppm) | Multiplicity (due to C-F coupling) |
|---|---|---|
| Pyrazole C-4 | ~108 | Singlet |
| Phenyl Carbons | 118 - 130 | Singlets and Quartets (q) |
| Pyrazole C-5 | ~130 | Singlet |
| C-CF₃ | ~132 | Quartet (q) |
| Pyrazole C-3 | ~141 | Singlet |
| C-N (Phenyl) | ~140 | Singlet |
| -CF₃ | ~124 (¹JCF ≈ 272 Hz) | Quartet (q) |
¹⁹F NMR is highly specific for fluorine-containing compounds and is characterized by a wide chemical shift range, which makes it very sensitive to the local electronic environment. azom.com
For this compound, the ¹⁹F NMR spectrum is expected to be very simple, showing a single sharp peak (a singlet) for the three equivalent fluorine atoms of the trifluoromethyl group. rsc.org The chemical shift for a CF₃ group on a benzene ring is typically found in the range of -61 to -63 ppm relative to a CFCl₃ standard. nih.govrsc.org This single peak confirms the presence and electronic environment of the trifluoromethyl substituent.
Table 4: Predicted ¹⁹F NMR Chemical Shift (δ) for this compound
| Fluorine Position | Predicted δ (ppm) | Multiplicity |
|---|---|---|
| -CF₃ | -61 to -63 | Singlet (s) |
Compound List
Advanced NMR Techniques and Methodological Considerations
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of this compound in solution. While standard ¹H and ¹³C NMR provide initial structural information, advanced techniques are crucial for complete assignment and understanding of subtle structural features.
For complex heterocyclic systems like pyrazoles, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable. ipb.ptresearchgate.net These techniques correlate proton signals with their directly attached carbon atoms (HSQC) or with carbons separated by two or three bonds (HMBC), allowing for unambiguous assignment of all proton and carbon resonances in the molecule. researchgate.net
A key methodological consideration for this compound is the presence of the trifluoromethyl (CF₃) group. ¹⁹F NMR is used to characterize the fluorine environment, with trifluoromethyl groups on an aromatic ring typically showing a singlet resonance. mdpi.comrsc.org Furthermore, the CF₃ group provides valuable information in the ¹³C NMR spectrum. The carbon of the CF₃ group appears as a quartet due to one-bond coupling with the three fluorine atoms (¹JC-F), while the aromatic carbon to which the CF₃ group is attached also appears as a quartet, but with a smaller two-bond coupling constant (²JC-F). mdpi.com For example, in the related compound 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, the CF₃ carbon signal was observed at 122.8 ppm as a quartet with a ¹JC-F of 285 Hz, and the C-CF₃ carbon resonance was centered at 128.8 ppm as a quartet with a ²JC-F of 32 Hz. mdpi.com These characteristic splitting patterns are a powerful diagnostic tool for confirming the presence and position of the trifluoromethyl substituent.
Mass Spectrometry Techniques
Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight and elemental composition of this compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. lcms.cz For this compound, the molecular formula is C₁₀H₇F₃N₂. guidechem.com This corresponds to a calculated monoisotopic mass of 212.05613 g/mol . guidechem.com In practice, HRMS analysis of related trifluoromethylated pyrazoles has demonstrated the ability to obtain experimental mass values that closely match the calculated values, often to within a few parts per million (ppm), thereby confirming the assigned molecular formula. rsc.orgrsc.org
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for generating intact molecular ions of polar and thermally labile compounds. For pyrazole derivatives, ESI-MS typically produces a prominent pseudomolecular ion, most commonly the protonated molecule [M+H]⁺. rsc.orgnih.govbibliomed.org Analysis of this compound via ESI-MS would be expected to show a strong signal at an m/z (mass-to-charge ratio) corresponding to its molecular weight plus the mass of a proton (C₁₀H₈F₃N₂⁺), confirming its molecular mass of 212.17 g/mol . Studies on analogous compounds frequently report the detection of the [M+H]⁺ or the sodium adduct [M+Na]⁺ as the primary species in the mass spectrum. rsc.org
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography offers the most definitive structural information, providing precise details about the molecule's three-dimensional arrangement in the solid state. carleton.edu
Single-crystal X-ray diffraction is the gold standard for determining the precise atomic coordinates within a crystal lattice. carleton.edu This analysis provides unequivocal confirmation of the compound's regiochemistry—specifically, the attachment of the 3-(trifluoromethyl)phenyl group to the N1 position of the pyrazole ring. The technique yields exact measurements of bond lengths and bond angles. carleton.eduresearchgate.net
While a crystal structure for this compound itself is not available in the searched literature, data from closely related derivatives, such as 1-[(2-Bromophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole, provides insight into the expected geometry. nih.gov The pyrazole ring is planar, and the bond lengths and angles are consistent with an aromatic heterocyclic system. nih.govnih.gov The phenyl and pyrazole rings are typically not coplanar, with a dihedral angle between the two rings that can vary depending on the substituents and crystal packing forces. nih.govnih.gov
| Bond Lengths (Å) | Bond Angles (°) | ||
|---|---|---|---|
| Bond | Length | Angle | Degree |
| N1-N2 | 1.366(3) | C5-N1-N2 | 113.21(17) |
| N1-C5 | 1.311(3) | N1-N2-C3 | 113.26(17) |
| N2-C3 | 1.307(3) | N2-C3-C4 | - |
| C3-C4 | - | C3-C4-C5 | - |
| C4-C5 | - | C4-C5-N1 | - |
| N1-C(Aryl) | - | N2-N1-C(Aryl) | - |
Note: Specific values for C3-C4 and C4-C5 bonds and related angles were not provided in the readily available data for the analog but would be consistent with a five-membered aromatic ring.
The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. In trifluoromethyl-substituted pyrazoles, a variety of weak non-covalent forces are observed. nih.gov These include C-H···F and C-H···N hydrogen bonds, where hydrogen atoms on the phenyl or pyrazole rings interact with the fluorine atoms of the CF₃ group or the nitrogen atoms of an adjacent pyrazole ring. nih.govnih.gov
In the crystal structure of a co-crystal containing 1-[(2-Bromophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole, the packing is stabilized by C-H···Br hydrogen bonds that link molecules into dimers. researchgate.netnih.gov Hirshfeld surface analysis of this structure revealed that the most significant contributions to the crystal packing come from H···H (40.1%), H···F/F···H (21.4%), and H···C/C···H (18.9%) contacts, highlighting the importance of van der Waals forces and interactions involving the fluorine atoms. nih.goviucr.org In other related structures, π-π stacking interactions between the aromatic pyrazole and phenyl rings can also play a role in stabilizing the crystal packing, with molecules arranging into stacks. researchgate.net
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. For this compound, these calculations offer a deep understanding of its electronic structure and potential chemical behavior. Computational chemistry has become an indispensable tool for investigating pyrazole derivatives, providing valuable insights into their molecular properties and interactions. eurasianjournals.comeurasianjournals.com
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.net It provides a good balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like this compound. DFT calculations can predict various properties, including molecular geometry, vibrational frequencies, and electronic energies.
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A commonly employed combination for organic molecules is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which incorporates both Hartree-Fock and DFT exchange terms. This functional is known to provide reliable results for a wide range of chemical systems.
The basis set determines the mathematical functions used to describe the atomic orbitals. The 6-311++G(d,p) basis set is a popular choice that offers a high degree of flexibility. The components of this basis set notation signify:
6-311G : A triple-zeta valence basis set, meaning that each valence atomic orbital is represented by three basis functions.
++ : Indicates the inclusion of diffuse functions on both hydrogen and heavy atoms, which are important for describing anions and weak interactions.
(d,p) : Represents the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for more accurate descriptions of bonding and molecular shapes.
The combination of the B3LYP functional with the 6-311++G(d,p) basis set is well-established for providing accurate geometric and electronic properties for pyrazole derivatives.
Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. For this compound, this involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles.
Once the geometry is optimized, various electronic properties can be calculated. These include the total energy, the energies of the frontier molecular orbitals (HOMO and LUMO), and the dipole moment. The HOMO-LUMO energy gap is a particularly important parameter as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap generally indicates higher reactivity.
Table 1: Calculated Electronic Properties of a Representative Pyrazole Derivative using DFT (B3LYP/6-311++G(d,p))
| Property | Calculated Value |
| Total Energy (Hartree) | -850.1234 |
| HOMO Energy (eV) | -6.78 |
| LUMO Energy (eV) | -1.23 |
| HOMO-LUMO Gap (eV) | 5.55 |
| Dipole Moment (Debye) | 3.45 |
Note: The data in this table is illustrative for a similar pyrazole derivative and not specific to this compound, as dedicated computational studies were not publicly available.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values.
Red regions : Indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.
Blue regions : Indicate areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack.
Green regions : Represent areas of neutral potential.
For this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms of the pyrazole ring due to their lone pairs of electrons, making them potential sites for protonation and coordination to metal ions. The trifluoromethyl group, being strongly electron-withdrawing, would create a region of positive potential (blue) on the phenyl ring, particularly at the carbon atom to which it is attached and the surrounding hydrogen atoms.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units. It examines charge transfer interactions between filled donor NBOs and empty acceptor NBOs, which are crucial for understanding molecular stability and reactivity.
A Potential Energy Surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. wikipedia.org For a complex molecule like this compound, the PES can be used to explore different conformations and the energy barriers between them. Conformational analysis is particularly important for understanding the flexibility of the molecule and identifying the most stable conformers.
By scanning the PES, for instance, by systematically changing a specific dihedral angle (e.g., the angle between the phenyl and pyrazole rings) and calculating the energy at each step, one can identify the global and local energy minima, which correspond to stable conformers, and the transition states that connect them.
Furthermore, PES mapping is essential for studying reaction mechanisms. It allows for the identification of the minimum energy path from reactants to products, including the transition state structure and the activation energy of the reaction. researchgate.net This information is critical for predicting reaction rates and understanding the feasibility of different reaction pathways.
Advanced Applications of 1 3 Trifluoromethyl Phenyl Pyrazole and Its Analogues in Materials and Catalysis
Role as Ligands in Transition Metal Complex Chemistry
Pyrazole-based chelating ligands are integral to coordination chemistry, forming a wide variety of complexes with numerous metal ions. researchgate.net The N-aryl pyrazole (B372694), 1-[3-(trifluoromethyl)phenyl]pyrazole, serves as a sophisticated ligand, where its specific structural and electronic features can be harnessed to direct the properties of the resulting metal complexes.
Design Principles for Pyrazole-Based Ligands
The design of pyrazole-based ligands for transition metal complexes is a nuanced process guided by fundamental electronic and steric principles. The pyrazole ring itself is an aromatic heterocycle with two adjacent nitrogen atoms, making it an excellent coordinating agent. ias.ac.inmdpi.com The design of ligands like this compound is centered on modulating the properties of the pyrazole core by attaching specific substituents. rsc.org
Key design considerations include:
Electronic Effects : The substituent on the pyrazole's nitrogen atom significantly alters the electron density of the coordinating nitrogen. The 3-(trifluoromethyl)phenyl group is a potent electron-withdrawing group. mdpi.com This effect reduces the electron-donating ability of the pyrazole nitrogen, which in turn influences the stability and the electronic properties (such as the HOMO-LUMO gap) of the metal complex. nih.gov
Steric Hindrance : The bulk of the substituent group plays a critical role in determining the coordination geometry and the number of ligands that can bind to a metal center. The trifluoromethylphenyl group provides significant steric bulk, which can be used to enforce specific stereochemistries and prevent unwanted side reactions. nih.gov
Functionalization : The pyrazole ring can be functionalized at various positions to create multidentate ligands (chelators) that bind to a metal center through multiple atoms, leading to more stable complexes. researchgate.netresearchgate.net While this compound itself is a monodentate ligand, its core structure is a platform for such modifications.
The presence of the trifluoromethyl group is a key design element, often used to enhance lipophilicity, improve metabolic stability in biological contexts, and fine-tune the electronic structure for applications in materials science. mdpi.comacs.org
Coordination Modes and Stereochemistry in Metal Complexes
N-substituted pyrazoles like this compound typically coordinate to metal centers in a monodentate fashion through the pyridine-like N2 atom of the pyrazole ring. researchgate.net However, the versatility of the pyrazole framework allows for various coordination behaviors, including acting as bridging ligands to form polynuclear complexes. researchgate.netresearchgate.net
The stereochemistry of the resulting complexes is heavily influenced by the metal ion and the steric demands of the ligands. researchgate.net For instance, complexes with a coordination number of six often adopt a distorted octahedral geometry. researchgate.netmdpi.com In such cases, the arrangement of multiple ligands around the metal center can lead to the formation of facial (fac) or meridional (mer) isomers. The fac-isomer, in particular, can exist as a racemic mixture of Δ and Λ enantiomers. mdpi.com The bulky nature of the this compound ligand can influence which isomer is preferentially formed, providing a degree of stereochemical control. researchgate.net
Examples of coordination geometries observed in related pyrazole-metal complexes include:
Distorted Octahedral : Common for Fe(III) and Ni(II) complexes with three bidentate or six monodentate ligands. researchgate.netmdpi.com
Square Planar : Observed in some Cu(II) and Pd(II) complexes. researchgate.netrsc.org
Distorted Trigonal Bipyramid and Tetrahedral : Can occur depending on the specific metal and ligand set. researchgate.netresearchgate.net
Tunable Photophysical and Chemical Properties of Metal-Pyrazole Complexes
A significant advantage of using ligands like this compound is the ability to tune the photophysical and chemical properties of the resulting metal complexes. rsc.org These properties are critical for applications in sensors, organic light-emitting diodes (OLEDs), and photoredox catalysis. researchgate.netnccr-must.ch
The electronic nature of the ligand directly impacts the energy levels of the complex's frontier molecular orbitals (HOMO and LUMO). The strong electron-withdrawing trifluoromethylphenyl group stabilizes the metal's d-orbitals and can influence the energy of ligand-centered orbitals. This modulation of the HOMO-LUMO gap directly affects the absorption and emission properties of the complex. researchgate.netnih.gov For instance, in tris-cyclometalated iridium(III) complexes, replacing a phenylpyridyl ligand with a phenylpyrazole ligand typically results in a blue shift in the emission wavelength. researchgate.net This is because the pyrazole-based ligand increases the energy gap, leading to higher-energy (bluer) light emission.
The photophysical properties of these complexes, such as their luminescence, can be finely adjusted by varying the substituents on the pyrazole ligand. mdpi.commdpi.com This allows for the rational design of materials that emit light across the visible spectrum, from blue to orange. mdpi.commdpi.com
Table 1: Tuning of Photophysical Properties in Metal-Pyrazole Complexes
| Metal Complex Type | Ligand System | Effect of Ligand Substitution | Observed Emission | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|---|
| Iridium(III) | (Difluoro)phenylpyrazole vs. (Difluoro)phenylpyridine | Exchange of phenylpyridine for phenylpyrazole causes a blue shift. | Blue-shifted emission | Often decreases | researchgate.net |
| Zinc(II) | Pyrazolone-based azomethine ligands | Varying substituents on the aromatic ring. | Tunable from blue to orange (474–577 nm) | 0.03–0.49 | mdpi.com |
| Zinc(II) | Salicylaldiminato-calix researchgate.netarene | Substituents on salicylaldiminato fragments. | Blue fluorescence (472–504 nm) | 0.11–0.60 | rsc.org |
| Cerium(III) | 3–(2–Pyridyl)pyrazole | Forms an unusual orange-emitting Ce(III) complex. | Orange (~600 nm) | Not specified | mdpi.com |
Application in Advanced Organic Materials
The unique properties of pyrazole derivatives, particularly those functionalized with trifluoromethyl groups, make them attractive candidates for the development of advanced organic materials. nih.govresearchgate.netnih.gov These materials are designed for specific functions in fields like organic electronics.
Development of Organic Materials with Specific Properties
Pyrazole-containing compounds are increasingly used as building blocks for functional organic materials. researchgate.net Research has focused on synthesizing novel pyrazole derivatives that can be used to create thin, luminescent solid-state films with potential applications in electronic devices. nih.gov
The incorporation of this compound into a material's structure can impart several desirable characteristics:
Specific Electronic Properties : The electron-withdrawing nature of the CF3 group can be used to tune the electron affinity and charge-transport properties of the material, which is crucial for applications in semiconductors and OLEDs. nih.gov
Aggregation-Induced Emission (AIE) : Some pyrazole derivatives exhibit AIE, where they are non-emissive in solution but become highly luminescent in the aggregated or solid state. nih.gov This property is highly sought after for fabricating bright and efficient solid-state lighting and display technologies.
The synthesis of N-acyl pyrazoles using green chemistry methods like ball milling has produced compounds with solid-state luminescent properties attributed to AIE, highlighting the potential for creating environmentally friendly organic electronic materials. nih.gov
Luminescent Properties of Pyrazole-Containing Phosphors
Metal complexes containing pyrazole ligands are a prominent class of phosphorescent materials. researchgate.netresearchgate.net These phosphors are particularly important for OLED technology, where they can achieve high internal quantum efficiencies. Iridium(III) and Zinc(II) complexes are among the most studied in this area. rsc.orgresearchgate.netmdpi.com
Zinc(II) complexes with pyrazolone-based ligands have been shown to be effective blue-emitting materials for OLEDs, demonstrating high thermal stability and strong solid-state luminescence. mdpi.commdpi.com For example, a zinc complex with a pyrazolone-based azomethine ligand exhibited strong blue emission with a quantum yield of 55% in its dehydrated form and was used to fabricate an OLED with a maximum luminance of 5430 cd/m². mdpi.com
The color of the emitted light can be precisely controlled by modifying the ligand structure. mdpi.commdpi.com This tunability allows for the creation of phosphors that cover the entire visible spectrum. The introduction of the this compound ligand is expected to produce phosphors with blue-shifted emissions due to its electronic effects, making it a valuable component for developing deep-blue and white-light emitting devices. researchgate.netresearchgate.net
Table 2: Luminescent Properties of Pyrazole-Based Phosphors
| Metal Center | Ligand Type | Emission Color | Emission Maxima (λem) | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|---|
| Zinc(II) | Pyrazolone-based azomethine | Blue | 416 nm | 55.5% (dehydrated) | mdpi.com |
| Zinc(II) | Pyrazolone-based azomethine | Blue to Orange | 474-577 nm | up to 49% | mdpi.com |
| Iridium(III) | (Difluoro)phenylpyrazole | Blue-shifted | ~469 nm (for related complex) | Varies | researchgate.net |
| Terbium(III) | 3–(2–Pyridyl)pyrazole | Green | Not specified | 92% | mdpi.com |
| Silver(I) | Tetrapyrazole-modified tetraphenylethene | Blue to Green (piezochromic) | Not specified | High in solid state | nih.gov |
Catalytic Applications
The unique electronic properties endowed by the trifluoromethyl group make this compound and its structural analogues attractive ligands in the field of catalysis. The electron-withdrawing nature of the CF3 group can significantly influence the electron density at the metal center, thereby modulating its catalytic activity, selectivity, and stability. This section explores the application of these pyrazole-based ligands in metal-catalyzed transformations.
Metal-Catalyzed Transformations Utilizing Pyrazole Ligands
The utility of pyrazole derivatives bearing trifluoromethylphenyl substituents as ligands in metal-catalyzed reactions has been demonstrated in various transformations, most notably in rhodium-catalyzed C-H functionalization and ruthenium-catalyzed transfer hydrogenation reactions. These ligands play a crucial role in activating the metal center and facilitating key steps in the catalytic cycle.
A significant example is the rhodium-catalyzed oxidative coupling of 3-phenyl-5-(trifluoromethyl)pyrazole with alkenes. nih.gov In a study investigating the reactions of several 3-aryl-5-R-pyrazoles, the trifluoromethyl-substituted analogue (where R = CF3) was reacted with alkenes such as methyl acrylate (B77674) and styrene. nih.gov These reactions were catalyzed by a rhodium complex, specifically [Rh(MeCN)3Cp*][PF6]2, in the presence of a copper oxidant, Cu(OAc)2·H2O. nih.gov
The reaction of 3-phenyl-5-(trifluoromethyl)pyrazole with methyl acrylate led to the formation of a monovinyl-substituted pyrazole as the major product. nih.gov Detailed mechanistic studies, including density functional theory (DFT) calculations, revealed a clear kinetic preference for 2,1-insertion of the alkene into the rhodium-carbon bond, leading to the formation of the trans vinyl product. nih.gov This highlights the directing role of the pyrazole nitrogen atom in activating a specific C-H bond for functionalization.
Similarly, ruthenium complexes bearing bis(trifluoromethyl)pyrazolyl-pyridyl-based NNN ligands have shown high efficiency in the transfer hydrogenation of ketones. acs.org While not a direct analogue of this compound, this research underscores the beneficial impact of trifluoromethyl groups on the catalytic activity. The electron-withdrawing trifluoromethyl groups on the pyrazole rings are thought to enhance the catalytic activity of the ruthenium center. acs.org These catalysts have achieved high turnover numbers and turnover frequencies in the reduction of various ketones. acs.org
The following interactive data table summarizes the key findings from the rhodium-catalyzed C-H functionalization of a 3-phenyl-5-(trifluoromethyl)pyrazole, an analogue of the subject compound.
| Catalyst System | Pyrazole Substrate | Alkene | Major Product(s) | Key Findings |
| [Rh(MeCN)3Cp][PF6]2 / Cu(OAc)2·H2O | 3-Phenyl-5-(trifluoromethyl)pyrazole | Methyl Acrylate | Monovinyl-substituted pyrazole | The reaction proceeds via a C-H activation mechanism with a kinetic preference for 2,1-insertion of the alkene. |
| [Rh(MeCN)3Cp][PF6]2 / Cu(OAc)2·H2O | 3-Phenyl-5-(trifluoromethyl)pyrazole | Styrene | Mono- and divinylation products | The reaction demonstrates the versatility of the catalytic system with different alkenes. |
Derivatization and Structural Modification for Academic Inquiry
Systematic Exploration of Substitution Patterns on the Pyrazole (B372694) Ring
Key derivatization strategies include:
Halogenation: Iodination of the pyrazole ring has been achieved with high regioselectivity. The choice of reagents dictates the position of substitution; treatment with n-BuLi followed by elemental iodine results in the exclusive formation of 5-iodo derivatives, whereas CAN-mediated iodination with I₂ yields the isomeric 4-iodides researchgate.net.
Formylation: The Vilsmeier-Haack reaction is a standard method to introduce a formyl (aldehyde) group at the C4 position of the pyrazole ring. researchgate.netmdpi.com This creates a versatile intermediate, pyrazole-4-carbaldehyde, which can be used in subsequent reactions to build more complex molecules. mdpi.com
Carboxylation and Amidation: The pyrazole ring can be functionalized with carboxylic acid and amide groups. For instance, related pyrazole structures have been converted into 4-carboxamide derivatives through a sequence of hydrolysis of an ester followed by amide coupling. bibliomed.org A specific derivative, 4-methoxy-1-[3-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid, demonstrates substitution at both the C3 (carboxylic acid) and C4 (methoxy) positions. uni.lu
Thiolation: Electrophilic trifluoromethylthiolating agents have been used to introduce a trifluoromethylthio (-SCF₃) group onto the C4 position of related pyrazole structures. nih.gov
The following table summarizes various substitution patterns explored on the pyrazole ring.
| Position | Type of Substitution | Reagents/Reaction Type | Resulting Derivative | Reference(s) |
| C4 | Iodination | CAN, I₂ | 4-Iodo-1-[3-(trifluoromethyl)phenyl]pyrazole | researchgate.net |
| C4 | Formylation | Vilsmeier-Haack (e.g., POCl₃, DMF) | 1-[3-(Trifluoromethyl)phenyl]pyrazole-4-carbaldehyde | researchgate.netmdpi.com |
| C4 | Trifluoromethylthiolation | PhNHSCF₃, Bi(OTf)₃ | 4-((Trifluoromethyl)thio) derivative | nih.gov |
| C5 | Iodination | n-BuLi, I₂ | 5-Iodo-1-[3-(trifluoromethyl)phenyl]pyrazole | researchgate.net |
| C3 & C4 | Carboxylation & Methoxylation | Not specified | 4-methoxy-1-[3-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid | uni.lu |
Influence of Substituent Position and Electronic Nature on Compound Properties
The introduction of substituents onto the pyrazole ring of this compound profoundly impacts its physicochemical and biological properties. Both the position (regiochemistry) and the electronic character (electron-donating or electron-withdrawing) of the new functional groups are critical factors. nih.gov
The parent molecule already contains a potent electron-withdrawing trifluoromethyl (-CF₃) group on the phenyl ring, which influences the electron density of the entire system. olemiss.edu The addition of further substituents allows for fine-tuning of the molecule's properties:
Electronic Effects: The electronic nature of substituents can modulate the reactivity and stability of the pyrazole core. In N-unsubstituted pyrazoles, electron-donating groups have been shown to increase the acidity of the pyrrole-like NH group. nih.gov Conversely, the addition of more electron-withdrawing groups can enhance certain biological activities. nih.gov The introduction of a trifluoromethyl group directly onto the pyrazole ring has been shown to switch the tautomeric preference in susceptible systems. nih.gov
Positional Effects: The location of a substituent is crucial. Studies on related 1,3,5-triaryl-2-pyrazolines demonstrated that even when a substituent on a C5-phenyl ring is not directly conjugated with the core π-system, it can still influence the molecule's properties. rsc.org In that case, strongly electron-donating groups led to a red shift in absorption maxima and a decrease in oxidation potentials. rsc.org Furthermore, steric hindrance from bulky groups at the 5-position was found to influence reaction kinetics. rsc.org The distinct outcomes of regioselective iodination, producing either 4-iodo or 5-iodo isomers, underscore how substituent position can lead to unique chemical entities with different potential applications. researchgate.net
The table below outlines the observed influence of substituents on compound properties.
| Influencing Factor | Observation | Effect on Properties | Reference(s) |
| Electronic Nature | Introduction of electron-donating groups at the 5-position of pyrazolines. | Red shift in absorption maxima; decreased oxidation potentials. | rsc.org |
| Electronic Nature | Presence of electron-withdrawing groups. | Potential enhancement of specific biological activities. | nih.gov |
| Positional Isomerism | Different reagents yield 4-iodo vs. 5-iodo pyrazole derivatives. | Creation of distinct chemical isomers with different reactivity and properties. | researchgate.net |
| Steric Hindrance | Bulky substituents at the 5-position. | Can influence reaction rates and molecular interactions. | rsc.org |
| Electronic Nature | CF₃ group on the pyrazole ring. | Can switch the preference for a specific tautomeric form. | nih.gov |
Synthesis of Fused-Ring Pyrazole Systems
The this compound framework can be incorporated into larger, polycyclic structures through reactions that form new rings fused to the pyrazole core. These fused-ring systems often exhibit unique chemical and biological properties distinct from their monocyclic precursors.
Indenopyrazoles: Fused indenopyrazole systems can be synthesized via an acid-catalyzed condensation reaction. mdpi.com For example, reacting a substituted phenylhydrazine (B124118), such as 4-trifluoromethylphenylhydrazine, with a cyclic β-diketone like 2-acetyl-1,3-indanedione leads to the formation of a tricyclic indenopyrazole. mdpi.com This method provides a direct route to rigid, planar fused systems.
Pyrazolotriazines: The synthesis of pyrazolo[3,4-d] bibliomed.orgnih.govnih.govtriazines has been achieved starting from 3-amino-1H-pyrazole-4-carbonitrile. kit.edu The synthetic route involves diazotization of the amino group, followed by a cyclative cleavage of an intermediate triazene, which results in the formation of the fused triazine ring. kit.edu
Pyrazolotriazolopyrimidines: The pyrazole moiety can also be conjugated to other complex heterocyclic systems. Research has described the development of pyrazolo[4,3-e] bibliomed.orgnih.govacs.orgtriazolo[1,5-c]pyrimidines, where a 1-(3-trifluoromethyl-benzyl)-1H-pyrazole group is attached to the pyrimidine (B1678525) ring. nih.gov This demonstrates the use of the pyrazole unit as a key building block for constructing highly complex, multi-ring molecules with potential applications in medicinal chemistry. nih.gov
The following table summarizes synthetic routes to various fused-ring pyrazole systems.
| Fused System | Synthetic Approach | Key Reagents/Intermediates | Reference(s) |
| Indeno[1,2-c]pyrazole | Acid-catalyzed cyclocondensation | Substituted phenylhydrazine, cyclic β-diketone (e.g., 2-acetyl-1,3-indanedione) | mdpi.com |
| Pyrazolo[3,4-d] bibliomed.orgnih.govnih.govtriazine | Cyclative cleavage of a triazene | 3-Amino-1H-pyrazole-4-carbonitrile, diazonium salt intermediate | kit.edu |
| Pyrazolo[4,3-e] bibliomed.orgnih.govacs.orgtriazolo[1,5-c]pyrimidine | Conjugation to a pre-existing fused ring | PTP scaffold, 1-(3-trifluoromethyl-benzyl)-1H-pyrazole | nih.gov |
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of pyrazole (B372694) derivatives has been a subject of intense research, with a continuous drive towards more efficient and environmentally benign methodologies. thieme-connect.com Traditional methods often involve the condensation of 1,3-dicarbonyl compounds with hydrazines, which can sometimes lead to mixtures of regioisomers. uni.luacs.org For 1-[3-(trifluoromethyl)phenyl]pyrazole, future research is geared towards overcoming these limitations.
Key areas of development include:
Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed N-arylation of pyrazoles with aryl halides or boronic acids have become powerful tools for the synthesis of N-arylpyrazoles. nih.gov Future work will likely focus on developing more active and stable catalyst systems that can operate under milder conditions and with lower catalyst loadings, specifically for the coupling of 3-(trifluoromethyl)phenylboronic acid or its derivatives with pyrazole. The use of nanoparticle catalysts, such as palladium nanoparticles (PdNPs) in green solvents like PEG-400/H₂O, represents a promising sustainable approach. researchgate.net
Green Chemistry Approaches: The use of alternative energy sources like microwave irradiation and ultrasound, as well as solvent-free reaction conditions, is an emerging trend in pyrazole synthesis. nih.gov These methods can significantly reduce reaction times, improve yields, and minimize waste. The development of synthetic routes for this compound that incorporate these green principles is a key future direction.
A comparative overview of traditional versus emerging synthetic strategies for pyrazoles is presented in Table 1.
| Synthetic Strategy | Description | Advantages | Future Research Focus for this compound |
| Knorr Synthesis | Condensation of β-ketoesters with hydrazines. | Readily available starting materials. | Improving regioselectivity and reaction conditions. |
| Palladium-Catalyzed Cross-Coupling | Reaction of pyrazole with an aryl halide or boronic acid. nih.gov | High yields and functional group tolerance. | Development of more efficient and sustainable catalyst systems. |
| [3+2] Cycloaddition | Reaction of a 1,3-dipole with a dipolarophile. researchgate.netnih.gov | High regioselectivity and atom economy. | Design of novel trifluoromethyl-containing synthons. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. nih.gov | Reduced reaction times and improved yields. | Application to the synthesis of the target compound. |
Table 1: Comparison of Synthetic Routes for Pyrazole Derivatives
Exploration of Underexplored Reaction Mechanisms and Pathways
A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient synthetic routes and for predicting the formation of byproducts. For this compound, several mechanistic aspects warrant further investigation.
Regioselectivity in Cyclocondensation Reactions: The reaction of unsymmetrical 1,3-dicarbonyl precursors with 3-(trifluoromethyl)phenylhydrazine (B151383) can lead to two possible regioisomers. The factors governing this regioselectivity, such as the electronic and steric nature of the substituents and the reaction conditions (e.g., pH), are not fully understood. uni.lumdpi.com Mechanistic studies, including kinetic and computational analyses, could provide valuable insights.
Mechanism of Metal-Catalyzed Reactions: While metal-catalyzed cross-coupling and C-H activation reactions are widely used, the precise mechanisms, including the nature of the active catalytic species and the elementary steps of the catalytic cycle, can be complex and substrate-dependent. nih.govguidechem.com Future research should aim to elucidate the specific mechanistic pathways involved in the synthesis and functionalization of this compound.
[3+2] Cycloaddition Pathways: The mechanism of [3+2] cycloaddition reactions, particularly whether they proceed via a concerted or a stepwise pathway, can be influenced by the nature of the reactants and the presence of catalysts. researchgate.netmdpi.com A detailed mechanistic investigation of the cycloaddition reactions leading to this compound would be beneficial for optimizing reaction conditions and expanding the substrate scope.
Advanced Computational Approaches for Predictive Modeling and Design
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, advanced computational methods can be employed to predict its properties and to guide the design of new derivatives with enhanced functionalities.
Density Functional Theory (DFT) Studies: DFT calculations can provide detailed information about the electronic structure, geometry, and reactivity of this compound. mdpi.com These studies can help in understanding its chemical behavior, predicting its spectroscopic properties, and assessing its potential as a ligand or a material component.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govnih.gov By developing QSAR models for derivatives of this compound, it is possible to predict the activity of new, unsynthesized compounds and to identify the key structural features responsible for their biological effects.
Molecular Docking and Dynamics Simulations: These computational techniques are used to study the interaction of a molecule with a biological target, such as a protein or a nucleic acid. researchgate.netresearchgate.net For this compound-based compounds, molecular docking can predict the binding mode and affinity to a specific receptor, while molecular dynamics simulations can provide insights into the stability of the ligand-receptor complex over time.
Table 2 summarizes key computational approaches and their potential applications for this compound.
| Computational Method | Predicted Properties | Application in Design |
| Density Functional Theory (DFT) | Electronic structure, reactivity, spectroscopic properties. mdpi.com | Guiding the synthesis of new derivatives with desired electronic properties. |
| QSAR | Biological activity (e.g., inhibitory constants). nih.govnih.gov | Designing new compounds with improved biological activity. |
| Molecular Docking | Binding mode and affinity to a biological target. researchgate.netresearchgate.net | Identifying potential biological targets and designing more potent inhibitors. |
| Molecular Dynamics | Stability of ligand-receptor complexes. | Assessing the dynamic behavior of the compound in a biological environment. |
Table 2: Advanced Computational Approaches for this compound
Integration of this compound Scaffolds into New Material Platforms
The unique properties of the this compound scaffold, including its thermal and chemical stability, make it an interesting building block for the development of new materials.
Functional Polymers: The incorporation of the this compound moiety into polymer backbones could lead to materials with tailored properties. For example, fluorinated polymers containing pyrazole groups have been explored for applications in fuel cell membranes due to their potential for proton conductivity. nih.gov The trifluoromethyl group in the target compound could further enhance the performance of such materials.
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters and organic linkers. nih.govresearchgate.netmdpi.comnih.govresearchgate.net Pyrazole-based ligands are known to form stable MOFs with potential applications in gas storage, separation, and catalysis. nih.gov The this compound scaffold could be functionalized with coordinating groups to act as a linker in the synthesis of novel MOFs with specific functionalities.
Organic Light-Emitting Diodes (OLEDs): Pyrazole derivatives have been investigated for their potential use in OLEDs due to their electronic and photophysical properties. The introduction of the trifluoromethylphenyl group could modulate the emission color and improve the efficiency and stability of the resulting devices.
Design of Novel Pyrazole-Based Ligands for Innovative Catalytic Systems
The nitrogen atoms of the pyrazole ring can coordinate to metal centers, making pyrazole derivatives attractive ligands for catalysis. The electronic and steric properties of the ligand can be fine-tuned by introducing substituents on the pyrazole and phenyl rings. researchgate.net
Homogeneous Catalysis: The this compound scaffold can be used to design novel ligands for a variety of homogeneous catalytic reactions, including cross-coupling reactions, C-H activation, and asymmetric catalysis. researchgate.netresearchgate.netguidechem.comacs.org The trifluoromethyl group can influence the electronic properties of the metal center, potentially leading to enhanced catalytic activity and selectivity.
Asymmetric Catalysis: Chiral pyrazole-based ligands have been successfully employed in asymmetric catalysis to control the stereochemical outcome of reactions. researchgate.net By introducing chiral centers into the this compound scaffold, it may be possible to develop new and efficient catalysts for the synthesis of enantiomerically pure compounds.
Heterogeneous Catalysis: The immobilization of pyrazole-based catalysts on solid supports is an important strategy for improving catalyst recyclability and simplifying product purification. The this compound scaffold could be functionalized with groups that allow for its covalent attachment to a solid support, leading to the development of robust and reusable heterogeneous catalysts.
The potential applications of this compound in catalysis are summarized in Table 3.
| Catalytic Application | Role of the Pyrazole Scaffold | Potential Advantages |
| Cross-Coupling Reactions | As a ligand for transition metals (e.g., Pd, Cu). researchgate.netresearchgate.net | Enhanced catalyst stability and activity due to electronic effects of the CF₃ group. |
| Asymmetric Catalysis | As a chiral ligand to induce enantioselectivity. researchgate.net | Access to novel chiral catalysts with unique steric and electronic properties. |
| C-H Activation/Functionalization | As a directing group or ligand. guidechem.comacs.org | Potential for regioselective functionalization of C-H bonds. |
| Polymerization Catalysis | As a ligand to control polymer properties. | Synthesis of polymers with specific microstructures and properties. |
Table 3: Potential Catalytic Applications of this compound
Q & A
Q. What are the common synthetic routes for 1-[3-(Trifluoromethyl)phenyl]pyrazole?
Methodological Answer: The synthesis typically involves cyclocondensation or cross-coupling reactions. A standard approach includes:
- Cyclocondensation : Reacting hydrazine derivatives with β-keto esters or α,β-unsaturated ketones bearing a trifluoromethylphenyl group. For example, hydrazine hydrate can react with 3-(trifluoromethyl)phenyl-substituted diketones under reflux in ethanol .
- Suzuki-Miyaura Coupling : Utilizing palladium catalysts to couple pyrazole boronic esters with 3-(trifluoromethyl)phenyl halides. This method offers regioselectivity and scalability .
Key Considerations : Monitor reaction temperature and stoichiometry to avoid byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate) is often required.
Q. How is structural characterization performed for this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the pyrazole ring and trifluoromethyl group. The F NMR peak near -60 ppm is characteristic of CF .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., CHFN has a theoretical mass of 212.05 g/mol).
- X-ray Crystallography : Resolves bond angles and substituent orientation, critical for confirming regiochemistry .
Q. What physicochemical properties are critical for experimental design?
Methodological Answer:
Application Note : Solubility in DMSO is preferred for biological assays, while chloroform aids in crystallization.
Q. What are common derivatives, and why are they significant?
Methodological Answer:
- Ethyl Carboxylate Derivatives (e.g., Ethyl 3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate): Enhance bioavailability for pharmacological studies .
- Sulfonamide Derivatives : Improve metabolic stability and target selectivity in enzyme inhibition assays .
Synthetic Strategy : Introduce functional groups via nucleophilic substitution or amidation, followed by purification using recrystallization.
Q. How are initial biological screening assays designed for this compound?
Methodological Answer:
- Enzyme Inhibition Assays : Use fluorescence-based protocols (e.g., kinase or cyclooxygenase inhibition). For example, pre-incubate the compound with the enzyme and monitor activity changes via spectrophotometry .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (IC determination) with positive controls (e.g., doxorubicin) .
Data Interpretation : Normalize results against solvent controls and validate with triplicate experiments.
Advanced Research Questions
Q. How can density functional theory (DFT) optimize the electronic properties of this compound?
Methodological Answer:
- Computational Setup : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model the electron-withdrawing CF group accurately. Basis sets like 6-311G(d,p) are recommended .
- Output Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The trifluoromethyl group lowers LUMO energy, enhancing electrophilic substitution potential .
Validation : Compare computed vibrational frequencies (IR) with experimental data to refine parameters.
Q. What mechanistic insights explain its anti-inflammatory or anticancer activity?
Methodological Answer:
- Pathway Inhibition : Pyrazole derivatives inhibit NF-κB or MAPK signaling. For example, competitive binding to IKKβ (kinase domain) blocks inflammatory cytokine release .
- Apoptosis Induction : Activate caspase-3/7 via mitochondrial membrane depolarization. Flow cytometry with Annexin V/PI staining quantifies efficacy .
Experimental Design : Use siRNA knockdown to confirm target specificity.
Q. How does environmental stability impact formulation and storage?
Methodological Answer:
- Stability Studies : Accelerate degradation under UV light, humidity (40°C/75% RH), and acidic/basic conditions (pH 3–10). Monitor via HPLC for decomposition products .
- Storage Recommendations : Store in amber vials at -20°C under argon. Lyophilization improves long-term stability for hydrophilic derivatives .
Q. How can contradictions in reported bioactivity data be resolved?
Methodological Answer:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays). Use the same cell line (e.g., HEK293 vs. HeLa) across studies .
- Metabolic Differences : Compare hepatocyte microsomal stability (e.g., human vs. rodent CYP450 metabolism) .
Statistical Approach : Apply Benjamini-Hochberg correction to minimize false discovery rates in high-throughput screens .
Q. What strategies enable the design of novel derivatives with enhanced potency?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Systematically modify substituents at positions 1, 3, and 5 of the pyrazole ring. For example, replacing phenyl with heteroaryl groups improves solubility .
- Fragment-Based Drug Design : Screen fragment libraries (MW < 300 Da) to identify complementary binding motifs. Optimize via molecular docking (AutoDock Vina) .
Validation : Synthesize top candidates and evaluate in murine xenograft models for in vivo efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
